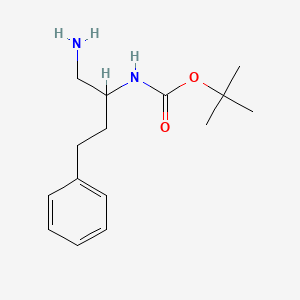

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKZPGWMRLIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Workflows for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Structural Causality

In the design of modern peptidomimetics and protease inhibitors, the spatial orientation of hydrophobic pharmacophores is critical for target affinity. tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) serves as a highly specialized, orthogonally protected diamine building block[1].

Structurally derived from homophenylalanine, this compound features an extended aliphatic chain terminating in a phenyl ring. This specific architecture is highly prized in medicinal chemistry because the extra methylene group (compared to standard phenylalanine derivatives) allows the phenyl moiety to deeply penetrate the

Quantitative Physicochemical Profile

The following data summarizes the core properties of the compound, establishing the baseline for its handling and characterization in a laboratory setting[1],[2].

| Property | Value / Description |

| Chemical Name | tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate |

| CAS Number | 1015136-77-2 |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| SMILES String | O=C(OC(C)(C)C)NC(CCC1=CC=CC=C1)CN |

| Storage Conditions | Sealed in dry conditions, 2–8°C |

| Key Functional Groups | Primary amine, Boc-carbamate, Phenyl ring |

De Novo Synthesis: Mechanistic Choices & Causality

While commercially available[3], synthesizing this building block de novo from Boc-homophenylalanine requires precise chemoselectivity. A common pitfall in diamine synthesis is the direct reduction of a primary amide using strong hydrides (e.g.,

To guarantee stereochemical retention and prevent Boc degradation, the Reduction-Mesylation-Azidation route is the gold standard.

-

Reduction: The carboxylic acid is mixed with isobutyl chloroformate to form a mixed anhydride, which is gently reduced by

to an alcohol. -

Activation & Substitution: The alcohol is activated via mesylation. Subsequent displacement with sodium azide (

) in DMF proceeds via an -

Final Reduction: Mild catalytic hydrogenation (

) reduces the azide to the target primary amine.

De novo synthetic pathway for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate.

Self-Validating Experimental Protocols

The following protocols leverage the orthogonal reactivity of the compound. Each workflow is designed as a self-validating system, meaning the success of the reaction is continuously verifiable through specific analytical checkpoints.

Protocol A: Urea Formation via Isocyanate Coupling

This protocol utilizes the primary amine to generate a urea-based peptidomimetic core.

-

Step 1 (Preparation): Dissolve 1.0 eq (264.36 mg, 1 mmol) of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in 5 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Step 2 (Temperature Control): Cool the reaction flask to 0°C using an ice bath. Causality: Maintaining 0°C suppresses the nucleophilicity of the resulting urea nitrogen, preventing runaway biuret formation (over-addition).

-

Step 3 (Addition): Add 1.05 eq of the target isocyanate dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Step 4 (Self-Validation Checkpoint): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin.

-

Validation: The starting material will show a bright purple spot (free primary amine). A successful reaction is validated by the complete disappearance of the purple spot, as the newly formed urea does not react with Ninhydrin.

-

-

Step 5 (Confirmation): Perform LC-MS. Validate the disappearance of the

Protocol B: Acidic Boc-Deprotection to 1,2-Diamine Hydrochloride

When the free diamine is required for subsequent cyclization or dual-functionalization, the Boc group must be cleanly removed.

-

Step 1 (Reaction): Suspend 1.0 eq of the carbamate in 4M HCl in Dioxane (10 volumes).

-

Causality: Dioxane is specifically chosen over the traditional Trifluoroacetic acid (TFA) in DCM. HCl in Dioxane directly precipitates the resulting diamine as a highly stable, non-hygroscopic dihydrochloride salt, eliminating the need for complex basic aqueous workups that often lead to product loss in water.

-

-

Step 2 (Agitation): Stir vigorously at room temperature for 3 hours.

-

Step 3 (Self-Validation Checkpoint): Monitor gas evolution. The cleavage of the Boc group releases isobutylene and

gases. The cessation of bubbling is a physical indicator of reaction completion. -

Step 4 (Isolation): Add cold diethyl ether to fully precipitate the diamine salt. Filter and wash with ether.

-

Step 5 (Confirmation):

-NMR validation. The massive 9-proton singlet at

Orthogonal Derivatization Workflows

Because of its dual-amine nature, this compound is a highly versatile node in combinatorial chemistry and library generation for drug discovery. By selectively reacting the primary amine while the secondary amine remains protected, researchers can build complex, asymmetric scaffolds[4].

Orthogonal derivatization workflows for drug development applications.

References

-

001Chemical. "tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate - CAS No. 1015136-77-2." 001Chemical Database, 2026. Available at: [Link]

Sources

Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic insights, and validated synthetic workflows.

Executive Summary

In modern medicinal chemistry and peptidomimetic drug design, the strategic use of orthogonally protected bifunctional building blocks is paramount. tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) serves as a highly versatile intermediate[1]. Featuring a hydrophobic phenylbutyl backbone, a free primary amine, and a Boc-protected secondary amine, this compound is frequently utilized in the synthesis of protease inhibitors, complex peptide analogs, and novel active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the causality behind its structural design, detail field-proven protocols for its utilization, and establish a self-validating analytical framework to ensure high-fidelity synthetic outcomes.

Physicochemical Profiling

Understanding the baseline quantitative data of your starting material is the first step in designing robust stoichiometric workflows. Below is the validated physicochemical profile of the compound[1][2][3].

| Parameter | Specification / Value |

| Chemical Name | tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate |

| CAS Registry Number | 1015136-77-2 |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| Exact Mass | 264.18 g/mol |

| Functional Groups | Primary amine (-NH₂), Boc-protected amine (-NH-Boc), Phenyl ring |

| Storage Conditions | Sealed in dry, 2-8°C (to prevent Boc degradation) |

Mechanistic Insights: The Logic of Orthogonal Protection

The structural brilliance of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate lies in its orthogonal reactivity .

-

The Phenylbutyl Backbone: The 4-phenylbutan-2-yl moiety acts as a lipophilic anchor. In drug development, this structural motif is highly effective at occupying the S1/S1' hydrophobic pockets of target enzymes (such as HIV protease or renin).

-

The Boc Group (tert-Butyloxycarbonyl): The Boc group protects the nitrogen at the C2 position. Why Boc? It is completely stable to catalytic hydrogenation and highly resistant to basic/nucleophilic conditions (such as those used during amide coupling)[4]. This allows the free primary amine at C1 to be selectively functionalized without the risk of unwanted self-polymerization or side reactions.

-

Causality in Deprotection: The Boc group is specifically cleaved via acidolysis (e.g., using Trifluoroacetic acid). The mechanism is driven by the formation of a stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas, alongside the release of carbon dioxide[4]. The evolution of these gases makes the deprotection thermodynamically irreversible, ensuring high yields.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems, incorporating specific workup steps designed to eliminate common impurities that plague downstream analysis.

Protocol A: Selective Amide Coupling via the Free Primary Amine

To elongate the chain or attach a pharmacophore, the free primary amine is reacted with a carboxylic acid. We utilize HATU and DIPEA . HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the reaction and minimizes racemization of any adjacent stereocenters[5][6].

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration)[5].

-

Base Addition: Add DIPEA (3.0 equiv). Insight: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, serving strictly to deprotonate the carboxylic acid and the incoming amine[7]. Stir for 15 minutes at room temperature.

-

Coupling: Add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.05 equiv). Stir at room temperature for 2–4 hours until complete consumption is observed via TLC[5].

-

Workup (Critical Step): Dilute with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine.

-

Causality: The 5% LiCl wash is mandatory. It effectively partitions the highly polar DMF solvent into the aqueous phase, preventing DMF from suppressing ionization during downstream LC-MS analysis[7].

-

Protocol B: N-Boc Deprotection

Once the primary amine is successfully coupled, the Boc group must be removed to unmask the secondary amine for the next synthetic step.

Step-by-Step Methodology:

-

Solvation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M[4].

-

Acidolysis: Cool the flask to 0°C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA:DCM ratio (v/v)[4][8].

-

Insight: While neat TFA can be used, a 1:1 mixture with DCM tempers the reaction kinetics, preventing potential electrophilic aromatic substitution side-reactions on the electron-rich phenyl ring.

-

-

Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours[8].

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the product as a TFA salt[4][9].

Analytical Validation Framework

Trustworthiness in synthesis requires rigorous validation. Every protocol described above must be subjected to the following analytical checkpoints:

-

TLC Monitoring: Use a Ninhydrin stain. The starting material (containing a free primary amine) will stain a deep purple/blue. Upon successful amide coupling (Protocol A), the spot will become Ninhydrin-negative.

-

LC-MS Analysis: For the unreacted starting material, expect a mass-to-charge ratio of m/z [M+H]⁺ ≈ 265.2 [1]. Following Boc deprotection (Protocol B), the loss of the Boc group (-100 Da) will result in a characteristic mass shift, confirming successful cleavage.

Visualizations of Synthetic Logic

Below are the logical architectures of the synthetic workflow and the analytical validation process, mapped using Graphviz.

Caption: Sequential workflow from amide coupling of the primary amine to subsequent Boc deprotection.

Caption: Self-validating analytical framework ensuring high-fidelity product isolation.

References

-

001Chemical. "CAS No. 1015136-77-2, tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate." 001Chemical. Available at: [Link]

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 001chemical.com [001chemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Properties of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

This guide serves as an advanced technical manual for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , a specialized chiral diamine intermediate used in the synthesis of peptidomimetics and protease inhibitors.

Part 1: Executive Summary & Chemical Identity

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) is a mono-Boc-protected 1,2-diamine derivative. Structurally, it consists of a homophenylalanine-derived backbone where the C2-amine is protected by a tert-butoxycarbonyl (Boc) group, leaving the C1-primary amine free for selective functionalization.

This compound is a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) . Its primary utility lies in its ability to serve as a "chiral spacer," allowing researchers to link pharmacophores with precise stereochemical control while maintaining orthogonal protection.

Chemical Characterization Table

| Property | Specification |

| IUPAC Name | tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate |

| Common Synonyms | Boc-1,2-diamino-4-phenylbutane; Carbamic acid, N-[1-(aminomethyl)-3-phenylpropyl]-, 1,1-dimethylethyl ester |

| CAS Number | 1015136-77-2 |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| Physical State | White to off-white solid (waxy crystalline) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~10.5 (Primary amine), ~-1.0 (Carbamate NH) |

Part 2: Hazard Identification & Safety Profile (GHS)[4][5]

Expert Insight: As a primary aliphatic amine, this compound exhibits basicity that dictates its safety profile. While the Boc group mitigates the nucleophilicity of the secondary amine, the free primary amine (-CH₂NH₂) renders the compound potentially corrosive to mucous membranes and sensitive to atmospheric CO₂ (carbamate formation).

GHS Classification (Synthesized)

Based on functional group analysis and structural analogs (Class 6.1/8).

-

Signal Word: DANGER

-

Hazard Statements:

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][1][3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[2][1][3] Continue rinsing.[2][1][3]

Part 3: Safe Handling & Experimental Protocols

Storage and Stability

The Causality of Degradation: Primary amines are "CO₂ sponges." Exposure to ambient air will lead to the formation of carbamic acid salts (white crust formation), which alters stoichiometry in sensitive coupling reactions.

-

Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid silicone septa for long-term storage as amines can leach plasticizers.

Emergency Response Workflow

The following diagram outlines the decision logic for spill containment and exposure response, prioritizing operator safety over sample recovery.

Figure 1: Emergency Response Logic Flow for Primary Amine Intermediates.

Part 4: Synthesis & Application Context[7][8]

Structural Connectivity & Reactivity

Understanding the connectivity is vital for retrosynthetic planning. The molecule contains two nitrogen centers with distinct reactivity profiles:

-

N1 (Primary Amine): Highly nucleophilic. Reacts with acid chlorides, isocyanates, and activated esters.

-

N2 (Carbamate): Non-nucleophilic under basic/neutral conditions. Requires acidic deprotection (e.g., TFA/DCM or HCl/Dioxane) to reveal the secondary amine.

Figure 2: Structural connectivity highlighting the orthogonal protection scheme. The C1-NH2 is the active site for immediate derivatization.

Standard Protocol: Amide Coupling

Scenario: Coupling CAS 1015136-77-2 with a carboxylic acid (R-COOH).

-

Activation: Dissolve R-COOH (1.0 equiv) in DMF/DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the active ester.

-

Addition: Add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 equiv).

-

Note: No pre-neutralization of the amine is needed if used as the free base. If supplied as an HCl salt, add an extra 1.0 equiv of DIPEA.

-

-

Monitoring: Monitor by LC-MS. The product will show a mass of MW(Acid) + 264 - 18.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO₃ and brine.

Part 5: Toxicological & Ecological Information

Toxicological Data (Analog-Based)

-

Acute Toxicity: Data for similar Boc-diamines suggests an Oral LD50 between 500–2000 mg/kg (Rat).

-

Skin Corrosion: High probability of necrosis upon prolonged contact due to the primary amine functionality (pH > 11 in aqueous suspension).

-

Sensitization: Amines are known sensitizers; repeated exposure may cause allergic contact dermatitis.

Ecological Considerations

-

Aquatic Toxicity: Do not allow product to reach ground water or sewage systems. Amines are often toxic to aquatic life (EC50 < 10 mg/L) due to pH alteration and direct cellular toxicity.

-

Disposal:

-

Dissolve in a combustible solvent (acetone/alcohol).

-

Burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

-

References

-

ChemScene . (2024). tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate Product Data. Retrieved from

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for similar Boc-protected amines. PubChem.

-

Sigma-Aldrich . (2024). Safety Data Sheet for (R)-tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate (Structural Analog). Retrieved from

-

Occupational Safety and Health Administration (OSHA) . (2024).[4] Hazard Communication Standard: Safety Data Sheets. Washington, DC: U.S. Department of Labor.

Sources

An In-depth Technical Guide to the Structural Analysis of Boc-Protected Phenylbutyl Amine Derivatives

Introduction: The Strategic Importance of Boc-Protected Phenylbutyl Amines in Drug Development

In the landscape of modern medicinal chemistry and pharmaceutical development, the phenylbutyl amine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its strategic importance is matched by the necessity of precise chemical control during multi-step syntheses. Herein lies the indispensable role of the tert-butoxycarbonyl (Boc) protecting group. The Boc group temporarily masks the highly reactive and nucleophilic amine functionality, preventing unwanted side reactions and allowing for selective transformations at other molecular sites.[1][2][3] This reversible protection is a cornerstone of complex organic synthesis, enabling higher yields and purer products.[1][3]

This guide provides an in-depth exploration of the essential analytical techniques required to rigorously characterize the structure of Boc-protected phenylbutyl amine derivatives. For researchers, scientists, and drug development professionals, an unambiguous understanding of a molecule's identity, purity, and stereochemistry is not merely an academic exercise—it is a prerequisite for advancing a compound through the development pipeline. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable analytical data.

The Analytical Gauntlet: A Multi-Modal Approach to Structural Verification

A single analytical technique is rarely sufficient to provide a complete structural picture. A comprehensive and self-validating analysis relies on an integrated workflow where orthogonal methods are used to confirm and complement findings. This multi-modal approach ensures the highest degree of confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Boc-protected phenylbutyl amines, a suite of NMR experiments is employed to piece together the molecular puzzle.

Key NMR Experiments and Their Purpose:

-

¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration). For a typical Boc-protected phenylbutyl amine, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons of the butyl chain, and a highly shielded, sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[4][5]

-

¹³C NMR (Carbon NMR): This experiment provides a count of the number of non-equivalent carbon atoms in the molecule. Key signals include those for the aromatic carbons, the aliphatic carbons, the distinct carbons of the Boc group (the quaternary carbon around 80 ppm and the carbonyl carbon around 153 ppm), and the methyl carbons of the tert-butyl group.[5]

-

2D NMR (COSY, HSQC): Two-dimensional NMR experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those on adjacent carbons. This is invaluable for tracing the carbon skeleton of the phenylbutyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is essential for definitively assigning both the ¹H and ¹³C spectra.[]

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Boc-Protected Phenylbutyl Amine Derivative

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |

| Aromatic (Ar-H) | 7.1 - 7.4 | 125 - 142 | Deshielding effect of the aromatic ring current. |

| Benzylic (Ar-CH₂) | 2.5 - 2.8 | ~35 | Proximity to the deshielding aromatic ring. |

| Aliphatic (CH₂, CH) | 1.4 - 1.8 | 20 - 40 | Standard shielded environment for sp³ carbons and protons. |

| Boc (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~28.5 | Highly shielded and magnetically equivalent protons of the tert-butyl group.[5] |

| Boc (C=O) | N/A | ~155 | Deshielding effect of the electronegative oxygen atoms. |

| Boc (Quaternary C) | N/A | ~79-80 | Shielded sp³ carbon attached to three methyl groups and an oxygen.[5] |

| N-H (Amide) | 4.5 - 5.5 (broad) | N/A | Variable and broad due to hydrogen bonding and exchange; may not always be observed. |

Experimental Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve 5-10 mg of the Boc-protected amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp peaks.[7]

-

¹H NMR Acquisition: Utilize a standard single-pulse sequence. Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typical.[7]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, more scans and a higher sample concentration may be necessary.[7]

-

2D NMR Acquisition: Employ standard, pre-optimized pulse programs for COSY and HSQC experiments available on modern spectrometers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of fragmentation patterns.

Ionization Techniques and Fragmentation Analysis:

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8][9] This is the primary method for confirming the molecular weight of the Boc-protected phenylbutyl amine.

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments using CID are used to purposefully fragment the parent ion. The fragmentation pattern of the Boc group is highly characteristic and serves as a diagnostic tool. Common fragmentation pathways include:

-

Loss of isobutylene (56 Da): A neutral loss of C₄H₈ from the tert-butyl group, often observed as a prominent fragment.[8][9][10]

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate results in the loss of C₅H₈O₂.

-

Loss of tert-butanol (74 Da): This can also be a significant fragmentation pathway.[8]

-

Formation of the tert-butyl cation (m/z 57): This fragment is a hallmark of the Boc group.[10][11]

-

Diagram: Integrated Analytical Workflow

Caption: Integrated workflow for the structural analysis of Boc-protected amines.

Chiral Chromatography: Quantifying Enantiomeric Purity

Many phenylbutyl amine derivatives are chiral, and their biological activity is often stereospecific. Therefore, determining the enantiomeric purity is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13][14]

The Principle of Chiral Separation:

CSPs are packed with a chiral material (e.g., polysaccharide derivatives) that interacts differently with the two enantiomers of the analyte.[15][16] This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: The choice of CSP is the most critical factor.[15] Polysaccharide-based columns (e.g., cellulose or amylose phenylcarbamates) are highly effective for a wide range of chiral compounds, including amines.[15][16]

-

Mobile Phase Screening: Separation is typically achieved in normal-phase mode. A common starting point is a mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[15] The ratio of these solvents is adjusted to optimize the separation (resolution) and analysis time.

-

Detection: UV detection is standard, as the phenyl group provides a strong chromophore.

-

Validation: The method should be validated by running a sample of the racemic mixture to confirm the separation of the two enantiomeric peaks. The enantiomeric excess (% ee) of the test sample can then be calculated from the relative peak areas.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most unambiguous and definitive determination of its three-dimensional structure, including its absolute stereochemistry.[17][18][19]

The Power of Anomalous Dispersion:

By analyzing the anomalous scattering of X-rays, particularly when a heavier atom is present or using specific wavelengths, the absolute configuration of a chiral molecule can be determined without reference to any other chiral substance.[17][18] The Flack parameter is a key value derived from the data; a value close to 0 confirms the correct absolute stereochemical assignment.[17]

Diagram: Logic of Analytical Technique Selection

Caption: Decision tree for selecting the appropriate analytical techniques.

Conclusion: A Commitment to Scientific Integrity

The structural analysis of Boc-protected phenylbutyl amine derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating data from NMR spectroscopy, mass spectrometry, chiral chromatography, and X-ray crystallography, researchers can build a self-validating system that ensures the identity, purity, and stereochemistry of their compounds. This commitment to analytical precision is fundamental to the principles of scientific integrity and is essential for the successful advancement of new chemical entities in the drug development pipeline.

References

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. GenScript. Retrieved March 6, 2026, from [Link]

-

Ramesh, M., Srinivas, R., & Sharma, G. V. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1547-1556. Retrieved March 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 6, 2026, from [Link]

-

Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved March 6, 2026, from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. Retrieved March 6, 2026, from [Link]

-

Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. Retrieved March 6, 2026, from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17694-17713. Retrieved March 6, 2026, from [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 208-216. Retrieved March 6, 2026, from [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved March 6, 2026, from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved March 6, 2026, from [Link]

-

Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved March 6, 2026, from [Link]

-

Harada, N. (2018). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Organic Chemistry, 83(15), 7835-7853. Retrieved March 6, 2026, from [Link]

-

Tůmová, L., & Tůma, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. Retrieved March 6, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved March 6, 2026, from [Link]

- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library.

-

Ikai, T., & Yashima, E. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2071-2081. Retrieved March 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]

- Massa, W. (2004). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.

- Mittal, R., et al. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. ChemistrySelect, 4(41), 12096-12102.

- Helmchen, G. (1991). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. In Methods of Organic Chemistry (Houben-Weyl) (Vol. E 21a, pp. 268-270). Thieme.

-

precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. precisionFDA. Retrieved March 6, 2026, from [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Retrieved March 6, 2026, from [Link]

-

Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved March 6, 2026, from [Link]

- Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.

-

Wiley-VCH GmbH. (2025). N-Methyl-4-phenylbutan-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved March 6, 2026, from [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. acdlabs.com [acdlabs.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in Medicinal Chemistry

The following technical guide details the applications, synthesis, and medicinal chemistry significance of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate , a critical chiral 1,2-diamine scaffold.

Executive Summary

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2 / 1007877-57-7 for S-isomer) is a protected vicinal diamine scaffold derived from homophenylalanine. In medicinal chemistry, it serves as a privileged "deletion analog" of the hydroxyethylamine (HEA) isostere found in HIV protease inhibitors, and as a primary pharmacophore in neuroactive agents and organometallic chemotherapeutics.

Unlike its hydroxylated counterparts (e.g., the core of Darunavir or Atazanavir), this deoxy-scaffold is utilized to drive hydrophobic collapse in enzyme pockets, serve as a bidentate ligand for platinum(II) antitumor complexes, and act as a selective antagonist for Ca²⁺-permeable AMPA receptors.

Part 1: Structural Significance & Chemical Logic

The Homophenylalanine 1,2-Diamine Motif

The compound consists of a 4-phenylbutane backbone with orthogonal amine differentiation:

-

C2-Position: A Boc-protected secondary amine (from the parent amino acid).

-

C1-Position: A free primary amine (amenable to derivatization).

This structure allows for sequential, regioselective functionalization. It acts as a peptidomimetic spacer , mimicking the

Mechanistic Role: The "Deletion Analog"

In protease inhibitor design, this molecule is often used as a mechanistic probe. By comparing the binding affinity of this "deoxy" scaffold against the corresponding hydroxyethylamine (HEA) transition-state mimic, medicinal chemists can quantify the thermodynamic contribution (

Part 2: Medicinal Chemistry Applications[1][2][3][4]

Neurotherapeutics: AMPA Receptor Antagonists

One of the most distinct applications of this scaffold is in the development of neuroprotective agents targeting AMPA receptors.

-

Mechanism: Ca²⁺-permeable AMPA receptors are implicated in delayed neuronal death following ischemia. Polyamine toxins (like Joro spider toxin) block these channels but often cause hypotension.

-

Application: Researchers at Daiichi Pharmaceutical utilized the 1,2-diamino-4-phenylbutane scaffold to synthesize non-hypotensive antagonists. The hydrophobic phenyl tail interacts with the channel pore, while the cationic amines (at physiological pH) mimic the polyamine headgroup.

-

Key Insight: The specific spatial arrangement of the phenyl ring (4-position) relative to the diamine core is critical for separating channel blockade potency from systemic hypotensive side effects.

Oncology: Chiral Platinum(II) Complexes

Cisplatin resistance drives the search for novel non-leaving group ligands. This diamine serves as a chiral bidentate ligand for Pt(II) complexes.

-

Coordination Chemistry: The free amine and the deprotected C2-amine (after Boc removal) chelate Platinum to form a stable 5-membered ring.

-

Efficacy: The bulky phenylalkyl side chain enhances lipophilicity and cellular uptake. Studies on breast cancer lines (MCF-7, MDA-MB-231) indicate that Pt-complexes derived from this diamine scaffold exhibit distinct cytotoxicity profiles compared to cisplatin, likely due to altered DNA adduct recognition by repair enzymes.

HIV Protease Inhibition (Structural Probes)

While modern inhibitors utilize the hydroxyethylamine isostere, this deoxy-analog is used to synthesize urea-based inhibitors .

-

Urea Linkage: The C1-primary amine is reacted with isocyanates to form urea derivatives. These compounds probe the S1' pocket of the HIV protease without the "transition state" hydroxyl, often serving as controls to validate the necessity of the central OH group for sub-nanomolar potency.

Part 3: Synthetic Protocols & Workflows

Synthesis from Homophenylalanine

The most robust route involves the reduction of

Workflow Diagram (DOT):

Caption: Figure 1. Conversion of N-Boc-homophenylalanine to the target diamine via amide reduction.

Experimental Protocol: Reductive Amination Route

Note: This protocol assumes starting from the aldehyde, a common alternative pathway.

Objective: Synthesis of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate from N-Boc-homophenylalaninal.

Reagents:

-

N-Boc-homophenylalaninal (1.0 equiv)

-

Ammonium Acetate (

, 10.0 equiv) -

Sodium Cyanoborohydride (

, 1.5 equiv) -

Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: Dissolve N-Boc-homophenylalaninal in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10 equiv) and stir at room temperature for 1 hour under Nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise to avoid excessive foaming.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the aldehyde.

-

Quench: Quench the reaction with saturated aqueous

. -

Extraction: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0-10% Methanol in DCM with 1%

Part 4: Quantitative Data Summary

The following table summarizes the physical properties and key biological data points for derivatives of this scaffold.

| Parameter | Value / Description | Context |

| Molecular Formula | Parent Scaffold | |

| Molecular Weight | 264.36 g/mol | - |

| LogP (Predicted) | ~2.4 | Lipophilicity suitable for CNS penetration |

| pKa (C1-Amine) | ~9.5 | Protonated at physiological pH |

| IC50 (AMPA) | 4.2 µM (Derivative 8f) | Ca²⁺-permeable AMPA receptor inhibition [1] |

| IC50 (Cytotoxicity) | 0.8 µM (Pt-Complex) | Against MDA-MB-231 breast cancer cells [2] |

References

-

Discovery of diaminobutane derivatives as Ca(2+)-permeable AMPA receptor antagonists. Source: Bioorganic & Medicinal Chemistry (2002).[1] Context: Establishes the 1,2-diamino-4-phenylbutane scaffold as a key pharmacophore for neuroprotection without hypotension.

-

Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes. Source: Journal of Medicinal Chemistry (2006). Context: Validates the use of 1,2-diamines as ligands for antitumor platinum drugs.

-

Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. Source: European Journal of Organic Chemistry (2024). Context: Details the synthesis of the related hydroxy-containing scaffolds, highlighting the structural relationship to the deoxy-diamine.

-

Tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate Product Data. Source: PubChem (NIH). Context: Chemical and physical property verification.[1][2][3]

Sources

Commercial suppliers of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Strategic Sourcing and Synthetic Utility of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Executive Summary

tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) is a specialized chiral diamine scaffold derived from homophenylalanine. It serves as a critical intermediate in the synthesis of peptidomimetics, specifically transition-state isosteres for protease inhibitors (e.g., HIV, HCV, and renin inhibitors).

Unlike common catalog reagents, this molecule occupies a "supply chain gray zone"—often listed but frequently requiring make-on-demand (MOD) lead times. This guide provides a dual-track strategy: (1) Verified commercial sourcing channels and (2) A validated in-house synthesis protocol to mitigate supply risks.

Part 1: Chemical Profile & Structural Significance[1]

This molecule is the N-Boc protected derivative of 1,2-diamino-4-phenylbutane. Its structural value lies in its ability to mimic the P1/P1' sites of peptide substrates while introducing a non-hydrolyzable amine linkage.

| Property | Specification |

| IUPAC Name | tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate |

| Common Name | Boc-1,2-diamino-4-phenylbutane; Boc-Homophenylalaninol-amine |

| CAS Number (Racemic) | 1015136-77-2 |

| CAS Number (S-Isomer) | 1007877-57-7 (Most common for drug discovery) |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.36 g/mol |

| Key Functionality | Primary amine (nucleophile for coupling) + Boc-protected secondary amine (latent functionality).[1][2][3][4][5] |

Critical Handling Note: As a primary amine, this compound is hygroscopic and avidly absorbs atmospheric CO₂ to form carbamate salts. It must be stored under argon at -20°C.

Part 2: Commercial Sourcing Landscape

The supply landscape for this intermediate is bifurcated into "Stocking Distributors" (rare) and "Custom Synthesis Houses" (common).

Tier 1: Verified Suppliers (Catalog & Custom)

These vendors explicitly list the CAS and have established synthetic routes.

-

ChemScene: Lists the racemic and chiral forms (Cat. No. CS-0122476).[2] often holds milligram-scale stock for immediate dispatch.

-

BOC Sciences: Specializes in amino acid derivatives. They are the primary source for bulk (>10g) orders, usually with a 2-3 week lead time.

-

MilliporeSigma / AA Blocks: Often list the precursor (chloroketone or amino alcohol) but can source the diamine via their custom synthesis arm.

Sourcing Decision Matrix

Use the following logic to determine your procurement strategy.

Figure 1: Decision logic for sourcing vs. synthesizing the target diamine.

Part 3: Quality Control & Validation (E-E-A-T)

When sourcing from secondary suppliers, "Certificate of Analysis" verification is mandatory. 1,2-diamines are prone to racemization during production.

Validation Protocol

-

Identity (¹H NMR): Look for the diagnostic Boc singlet (~1.4 ppm, 9H) and the multiplet for the methine proton adjacent to the Boc-amine (~3.6-3.8 ppm). The methylene protons adjacent to the free amine should appear as a doublet or multiplet around 2.6-2.8 ppm.

-

Purity (HPLC-MS): Standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid). The free amine may tail; use high pH buffer (Ammonium Bicarbonate) if peak shape is poor.

-

Chiral Purity (Critical):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the amine peak.

-

Acceptance Criteria: ee > 98%.

-

Part 4: Synthetic Utility & In-House Protocol

If commercial stock is unavailable, the synthesis of (S)-tert-butyl (1-amino-4-phenylbutan-2-yl)carbamate is a robust, self-validating 3-step process starting from commercially available Boc-L-Homophenylalanine .

Synthetic Pathway

Figure 2: Synthetic route from Boc-Homophenylalanine to the target diamine.

Detailed Methodology (Self-Validating)

Step 1 & 2: Synthesis of Boc-Homophenylalanine Amide

-

Dissolve Boc-L-Homophenylalanine (1.0 eq) in dry THF at -15°C.

-

Add N-methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

-

Checkpoint: The solution should become cloudy (salt precipitation).

-

Add 28% Ammonium Hydroxide (3.0 eq) or bubble NH₃ gas. Stir for 2 hours warming to RT.

-

Workup: Evaporate THF, dissolve residue in EtOAc, wash with 1N HCl, NaHCO₃, and Brine. Recrystallize from EtOAc/Hexane.

-

Yield: ~85-90%. Status: White Solid.[5]

-

Step 3: Reduction to Diamine Caution: This step requires strict temperature control to preserve the Boc group.

-

Dissolve the Amide (from Step 2) in anhydrous THF under Argon.

-

Cool to 0°C. Slowly add Borane-THF complex (1M solution, 3.0 eq).

-

Reflux gently for 4 hours.

-

Quench (Critical): Cool to 0°C. Add MeOH dropwise until bubbling ceases.

-

Workup: Evaporate solvent. The residue is a Boron-amine complex. Reflux with MeOH for 1 hour to break the complex. Evaporate again.

-

Purification: Partition between EtOAc and 1N NaOH. The product is in the organic layer (unlike amino acids).[4] Dry over Na₂SO₄ and concentrate.

-

Yield: ~70-80%.[4] Status: Colorless Oil/Solid.

-

References

-

ChemScene Product Entry . tert-Butyl N-(1-Amino-4-phenylbutan-2-yl)carbamate (CAS 1015136-77-2). Retrieved from [2]

-

PubChem Compound Summary . tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate. National Library of Medicine. Retrieved from

-

ChemSrc . (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate.[6] Retrieved from

-

Organic Syntheses . General Methods for Reduction of Amides to Amines. (Contextual grounding for Step 3). Retrieved from

-

BOC Sciences . Boc-Homophenylalanine Derivatives. Retrieved from

Sources

- 1. tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate | C25H37N3O5S | CID 11363870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - Tert-butyl n-(4-amino-1-phenylbutan-2-yl)carbamate (C15H24N2O2) [pubchemlite.lcsb.uni.lu]

- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS#:1007877-57-7 | (S)-tert-Butyl (4-amino-1-phenylbutan-2-yl)carbamate | Chemsrc [chemsrc.com]

Methodological & Application

Application Note & Protocol: Selective N-Alkylation of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate via Reductive Amination

Abstract

This document provides a comprehensive guide to the selective N-alkylation of the primary amine in tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using reductive amination. This chiral diamine building block is a valuable intermediate in medicinal chemistry, and its selective functionalization is crucial for the synthesis of complex molecular architectures and pharmacologically active compounds.[1][2] We present a robust protocol centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[3][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, optimization strategies, and troubleshooting advice to ensure reliable and high-yield synthesis for researchers in drug discovery and organic synthesis.

Introduction and Scientific Principles

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a powerful alternative to direct alkylation which often suffers from over-alkylation and the use of hazardous reagents.[5][6] The reaction proceeds in two main stages: the initial reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine or its protonated form, the iminium ion. This intermediate is subsequently reduced by a hydride agent to yield the target amine.[7][8]

The choice of reducing agent is critical to the success of a one-pot reaction. It must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[9] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they often require a two-step process (pre-formation of the imine) to avoid reduction of the starting aldehyde or ketone.[10][11] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for direct, one-pot reductive aminations.[4][12] Its reduced reactivity, owing to the electron-withdrawing and sterically bulky acetoxy groups, renders it inert toward most aldehydes and ketones while maintaining high reactivity towards iminium ions.[4][9] This selectivity allows for all reagents to be combined in a single step, streamlining the synthetic workflow.

The substrate, tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate, possesses two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in imine formation. The second nitrogen is part of a tert-butoxycarbonyl (Boc) protected carbamate, which is non-nucleophilic and stable under the mildly acidic to neutral conditions of this reaction, ensuring perfect chemoselectivity.[13]

Reaction Mechanism

The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the dehydration of the hemiaminal to the iminium ion and provides the protonated species for efficient reduction.[4][10]

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate with a generic aldehyde.

Materials and Reagents

-

Amine: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 eq)

-

Carbonyl: Aldehyde or Ketone (1.1-1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M concentration)

-

Catalyst (optional): Glacial Acetic Acid (0-1.0 eq, typically for ketones)

-

Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Water, Brine

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 eq).

-

Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE. Add the aldehyde (1.1-1.2 eq) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to promote imine formation.[10]

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 5 minutes.

-

Rationale: Portion-wise addition helps to control any initial exotherm, although the reaction is generally mild.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3 to 16 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Rationale: The basic quench neutralizes any remaining acetic acid and decomposes the borate byproducts.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Key Parameters and Optimization

The efficiency of the reductive amination can be influenced by several factors. The following table summarizes key parameters and their impact.

| Parameter | Options & Considerations | Impact on Reaction & Rationale |

| Carbonyl Substrate | Aromatic & Aliphatic Aldehydes, Acyclic & Cyclic Ketones | Aldehydes are generally more reactive than ketones. Sterically hindered substrates may require longer reaction times or gentle heating. Aromatic ketones can be challenging.[12] |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | NaBH(OAc)₃ is preferred for its selectivity, mildness, and non-toxic byproducts.[6] NaBH₃CN is also effective but generates toxic cyanide waste.[7] NaBH₄ is a stronger reductant and can reduce the starting carbonyl.[10] |

| Solvent | DCE, DCM, THF, Acetonitrile | DCE is the most commonly cited and effective solvent.[3][12] DCM is a good alternative. THF can also be used, but reactions may be slower.[12] |

| Catalyst / pH | Acetic Acid (AcOH) | Not usually required for aldehydes.[3] For ketones, catalytic AcOH (pH ~5-6) accelerates the rate-limiting imine formation.[10] Excess acid can protonate the starting amine, rendering it non-nucleophilic. |

| Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature. For sluggish reactions, gentle heating (e.g., to 40 °C) may be beneficial, but can also increase side product formation. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inefficient imine formation. 2. Deactivated reducing agent (hydrolyzed). 3. Sterically hindered substrates. | 1. For ketones, add a catalytic amount of acetic acid. 2. Use fresh, high-quality NaBH(OAc)₃ and ensure anhydrous solvents. 3. Increase reaction time or gently heat the reaction mixture. |

| Side Product: Alcohol | Reduction of the starting carbonyl by the hydride reagent. | This is rare with NaBH(OAc)₃ but could indicate a contaminated or overly reactive batch. Ensure the correct reagent is used. If using NaBH₄, ensure imine formation is complete before adding the reductant.[10] |

| Side Product: Dialkylation | The secondary amine product reacts with another molecule of the aldehyde. | This is generally slow.[4] Use a slight excess of the amine or a stepwise procedure where the imine is formed first, followed by reduction.[3] |

| Difficult Purification | Streaking of the amine product on the silica gel column. | Pre-treat the silica with triethylamine (e.g., by flushing the column with a solvent system containing 1% Et₃N) or use commercially available deactivated silica gel.[10] |

Conclusion

The reductive amination of tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate using sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for synthesizing N-alkylated derivatives. The protocol's mild conditions preserve the acid-sensitive Boc protecting group and are tolerant of a wide array of functional groups present on the carbonyl partner.[3] This makes the methodology broadly applicable in lead optimization and the synthesis of complex pharmaceutical intermediates. By understanding the core principles and potential pitfalls outlined in this guide, researchers can confidently and successfully apply this critical transformation in their work.

References

-

Reductive amination - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Zhang, Z., et al. (2020). Synthesis of chiral amines via reductive amination and rational design of chiral pyridine‐derived half‐sandwich iridium catalysts. Angewandte Chemie International Edition, 59(32), 13393-13400. Available from: [Link]

-

Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from: [Link]

-

Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2286–2293. Available from: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available from: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved March 8, 2026, from [Link]

-

Reductive Amination. (n.d.). WordPress. Retrieved March 8, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 8, 2026, from [Link]

-

Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 8, 2026, from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

-

Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

-

Tice, C. M. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 40(3), 863–912. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Peptide coupling conditions for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Application Note: Peptide Coupling Optimization for tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Executive Summary

This guide details the optimized reaction conditions for utilizing tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) as a nucleophilic building block in peptide synthesis. This molecule acts as a mono-protected vicinal diamine, a critical scaffold in the synthesis of protease inhibitors (e.g., HIV protease, renin inhibitors) and peptidomimetics.

Key Technical Challenges:

-

Steric Hindrance: The nucleophilic primary amine at C1 is adjacent to a bulky C2-Boc-amino group, reducing reaction kinetics compared to standard amino acids.

-

Solubility: The lipophilic phenylpropyl chain and Boc group require polar aprotic solvents (DMF/NMP) for efficient coupling, as DCM solubility can be inconsistent for salt forms.

-

Chemoselectivity: Conditions must preserve the acid-labile Boc protecting group while activating the carboxylic acid partner.

Chemical Context & Mechanism

The target molecule is a chiral 1,2-diamine derivative . In a coupling reaction, it functions as the Amine Component .

-

Nucleophile: Primary amine (-NH₂) at Position 1.

-

Protecting Group: tert-Butyloxycarbonyl (Boc) at Position 2 (must remain intact).

-

Stereocenter: Position 2 (Chiral). While the amine component rarely racemizes, the basicity of the reaction medium must be controlled to prevent epimerization of the incoming activated carboxylic acid.

Reaction Scheme

The general reaction involves coupling an N-protected amino acid (R-COOH) to the target amine using an activation agent.

Strategic Decision Matrix (Graphviz)

The choice of coupling reagent depends heavily on the steric demand of the carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sterics.

Experimental Protocols

Method A: Standard Coupling (EDC/HOBt)

Recommended for coupling with unhindered amino acids (Gly, Ala, Leu, Phe).

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Target Amine: tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (1.0 – 1.1 equiv)

-

HOBt (anhydrous) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: DMF (Anhydrous) or DCM (if solubility permits)

Procedure:

-

Activation: Dissolve the Carboxylic Acid Partner and HOBt in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

-

Add EDC[2][3]·HCl and stir for 15 minutes at 0°C to form the active ester.

-

Coupling: Add the Target Amine followed by DIPEA dropwise.

-

Note: Ensure pH is basic (pH 8-9) by spotting on wet pH paper.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid Mass + 264.36 - 18.01).

-

Workup:

Method B: High-Efficiency Coupling (HATU)

Recommended for hindered partners (Val, Ile, Pro) or if Method A fails.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Target Amine (1.0 – 1.1 equiv)

-

HATU (1.1 equiv)

-

HOAt (0.5 equiv, optional but recommended for extreme hindrance)

-

DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Preparation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF (0.1 M) at Room Temperature.

-

Base Addition: Immediately add DIPEA. The solution should turn yellow (activation is very fast, < 2 mins).

-

Coupling: Immediately add the Target Amine.

-

Critical: HATU active esters can guanidinylate amines if left too long without the nucleophile. Add the amine quickly after base addition.

-

-

Reaction: Stir at room temperature for 1–4 hours. HATU reactions are typically much faster than EDC.

-

Workup:

-

Dilute with EtOAc.

-

Wash extensively with water and brine (3x) to remove DMF and Tetramethylurea (TMU) byproduct.

-

Purification: Flash column chromatography is often required to remove HATU byproducts (HOAt) completely, as they can be difficult to wash out.

-

Data Summary & Troubleshooting

| Parameter | Method A (EDC/HOBt) | Method B (HATU) |

| Reaction Rate | Slow (4-12 hours) | Fast (1-4 hours) |

| Steric Tolerance | Low to Moderate | High |

| Racemization Risk | Low (with HOBt) | Very Low |

| Byproduct Removal | Easy (Aqueous Wash) | Difficult (Chromatography often needed) |

| Cost | Low | High |

Common Issues:

-

Low Yield: If the amine is not fully soluble, switch solvent to NMP or pure DMF. Ensure the amine is free-based; if supplied as a salt (e.g., HCl salt), add an extra equivalent of DIPEA.

-

Boc Loss: Avoid heating above 40°C. Do not use HCl or TFA during the workup washes; stick to Citric Acid or dilute KHSO₄.

-

Emulsions: The phenylpropyl chain makes the molecule lipophilic. If emulsions form during extraction, add a small amount of Methanol to the biphasic mixture or use saturated brine.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

BenchChem. (2025).[10][11] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

-

Han, S-Y., & Kim, Y-A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpt.com [jpt.com]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Unsymmetrical Urea Derivatives from tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate

Executive Summary & Chemical Context

The compound tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate (CAS: 1015136-77-2) 1 is a highly versatile, bifunctional building block frequently utilized in the development of peptidomimetics and HIV protease inhibitors. Structurally, it features a highly nucleophilic primary amine at the C1 position and a sterically hindered, electronically deactivated secondary carbamate (Boc-protected amine) at the C2 position.

This inherent electronic and steric differentiation provides strict regioselectivity. When subjected to urea-forming conditions, the unprotected primary amine reacts exclusively, leaving the Boc-protected center intact. This guide details the mechanistic rationale and validated protocols for converting this primary amine into diverse unsymmetrical urea derivatives.

Mechanistic Rationale & Strategy Selection

The formation of a urea bond requires the coupling of two amines via a carbonyl carbon donor. Because direct carbonylation with phosgene gas is highly toxic and operationally hazardous, modern medicinal chemistry relies on safer phosgene equivalents 2. The selection of the activation strategy depends heavily on the nucleophilicity of the target amine partner:

-

Path A (Direct Isocyanate Addition): The simplest method, but strictly limited by the commercial availability of the desired isocyanate partner.

-

Path B (CDI Activation): 1,1'-Carbonyldiimidazole (CDI) is a bench-stable solid that reacts with the primary amine to form a stable carbamoylimidazole intermediate 3. This method is highly recommended for coupling with aliphatic amines. It avoids the generation of HCl byproducts, instead releasing imidazole, which acts as a mild base.

-

Path C (Triphosgene Activation): Bis(trichloromethyl) carbonate (triphosgene) is a solid phosgene equivalent that generates an isocyanate in situ4. Because isocyanates are highly electrophilic, this method is mandatory when coupling our starting material with weakly nucleophilic partners, such as sterically hindered anilines.

Synthetic Workflow & Logical Relationships

Figure 1: Synthetic pathways for urea derivatives from tert-Butyl N-(1-amino-4-phenylbutan-2-yl)carbamate.

Methodological Comparison Data

To assist in selecting the optimal synthetic route, the quantitative and qualitative parameters of the three primary methodologies are summarized below:

| Parameter | Path A: Direct Isocyanate | Path B: CDI Activation | Path C: Triphosgene Activation |

| Reagent Toxicity | Moderate to High | Low (Bench-stable solid) | High (Phosgene equivalent) |

| Active Intermediate | None (Direct coupling) | Carbamoylimidazole | Isocyanate |

| Primary Byproducts | None | Imidazole, CO₂ | HCl, CO₂ |

| Substrate Scope | Limited to available R-NCO | Excellent for Aliphatic Amines | Broad (Aliphatics & Anilines) |

| Typical Yield | 85% - 95% | 70% - 85% | 75% - 90% |

| Reaction Time | 1 - 2 hours | 4 - 12 hours | 2 - 4 hours |

Validated Experimental Protocols

The following step-by-step methodologies are engineered as self-validating systems, ensuring that intermediate formation can be analytically confirmed before proceeding to the coupling phase.

Protocol A: CDI-Mediated Synthesis of Unsymmetrical Ureas

Best for coupling with aliphatic amines. Phosgene-free.

Scale: 1.0 mmol

-

Preparation: In an oven-dried flask flushed with Argon, dissolve 178 mg (1.1 mmol, 1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) in 5 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C.

-

Activation (Causality Check): Dissolve 264 mg (1.0 mmol) of tert-butyl N-(1-amino-4-phenylbutan-2-yl)carbamate in 5 mL of anhydrous DCM. Add this solution dropwise to the CDI solution.

-

Causality: The amine must be added to an excess of CDI. Inverse addition (adding CDI to the amine) will result in the primary amine reacting with the newly formed carbamoylimidazole, yielding an unwanted symmetrical urea dimer 3.

-

-

Intermediate Validation: Stir for 2 hours at room temperature.

-

Self-Validation: Monitor by TLC (Ninhydrin stain). The highly polar primary amine spot (Rf ~0.1 in 9:1 DCM:MeOH) will disappear, replaced by a UV-active, less polar carbamoylimidazole intermediate.

-

-

Coupling: Add the secondary amine partner (1.2 mmol) directly to the reaction mixture. If the amine partner is a hydrochloride salt, simultaneously add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL) to free-base the amine in situ.

-

Completion & Workup: Stir for 4–12 hours at room temperature. Dilute with DCM (10 mL) and wash sequentially with 1M HCl (2 x 10 mL) to remove the imidazole byproduct and unreacted amines. Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Triphosgene-Mediated Synthesis (In Situ Isocyanate)

Best for coupling with weakly nucleophilic aromatic amines (anilines).

Scale: 1.0 mmol

-

Preparation: In a well-ventilated fume hood, dissolve 118 mg of triphosgene (0.4 mmol, equivalent to 1.2 mmol of phosgene) in 5 mL anhydrous DCM. Cool to 0 °C.

-

Activation (Causality Check): Dissolve 264 mg (1.0 mmol) of the starting material and 387 mg (3.0 mmol, 522 µL) of DIPEA in 5 mL anhydrous DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes at 0 °C.

-

Causality: Triphosgene must be kept in stoichiometric excess during the addition phase. The slow addition prevents a localized excess of the starting amine, which would rapidly attack the newly formed isocyanate and cause dimerization. DIPEA is required to scavenge the HCl gas generated during phosgenation.

-

-

Intermediate Validation: Stir for 30 minutes at 0 °C.

-

Self-Validation: Extract a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The successful formation of the intermediate is confirmed by the appearance of a sharp, intense isocyanate stretching band at ~2250–2275 cm⁻¹ and the complete absence of the primary N-H stretch at ~3200 cm⁻¹ 4.

-

-

Coupling: Add the target amine partner (1.1 mmol) dissolved in 2 mL DCM to the active isocyanate solution.

-